3-(3-Fluorophenyl)-4-methylaniline
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Overview
Description
3-(3-Fluorophenyl)-4-methylaniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the meta position and a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-methylaniline typically involves the nitration of 3-fluorotoluene followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amine group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Lacks the methyl group, which can affect its reactivity and applications.
4-Methylaniline: Lacks the fluorine atom, which can influence its biological activity and chemical properties.
3-(4-Fluorophenyl)-4-methylaniline: A positional isomer with different substitution patterns, leading to variations in its chemical behavior and applications.
Uniqueness
3-(3-Fluorophenyl)-4-methylaniline is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(3-fluorophenyl)-4-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMFKRJGHZFWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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